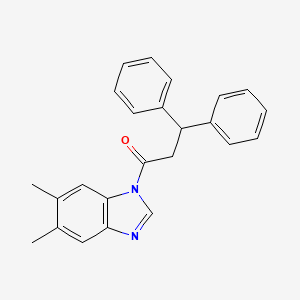![molecular formula C24H33N3O4 B6025298 1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6025298.png)
1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol, also known as carvedilol, is a beta-blocker medication used to treat conditions such as high blood pressure, heart failure, and angina. In
Mécanisme D'action
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. It also has antioxidant properties and can block the alpha-adrenergic receptors, which helps to dilate blood vessels and reduce blood pressure.
Biochemical and Physiological Effects:
Carvedilol has been shown to have several biochemical and physiological effects. It can reduce the levels of circulating catecholamines, which are hormones that increase heart rate and blood pressure. It can also reduce oxidative stress and inflammation, which are both implicated in the development of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol in lab experiments is its well-established safety profile. It has been used clinically for many years and has a low incidence of adverse effects. However, one limitation is that it may not be suitable for all types of experiments, as its mechanism of action is specific to the cardiovascular system.
Orientations Futures
There are several potential future directions for research on 1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol. One area of interest is the use of this compound in combination with other medications for the treatment of cardiovascular disease. Another area of interest is the potential use of this compound in the treatment of other conditions such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on other systems in the body.
Conclusion:
In conclusion, this compound is a beta-blocker medication that has been extensively studied for its potential use in the treatment of various cardiovascular diseases. Its mechanism of action involves blocking beta-adrenergic receptors, reducing heart rate and blood pressure, and reducing oxidative stress and inflammation. While it has several advantages for use in lab experiments, its mechanism of action may limit its applicability to certain types of experiments. Further research is needed to better understand the potential uses of this compound and its effects on other systems in the body.
Méthodes De Synthèse
Carvedilol can be synthesized through a multi-step process that involves the use of several chemical reactions. The first step involves the preparation of 2-[4-(2-furoyl)piperazin-1-yl]ethanol, which is then converted to 1-(9H-fluoren-9-yl)methyl-2-[4-(2-furoyl)piperazin-1-yl]ethanol. This intermediate product is then reacted with 4-(2-chloroethoxy)phenol to form the final product, 1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol.
Applications De Recherche Scientifique
Carvedilol has been extensively studied for its potential use in the treatment of various cardiovascular diseases. It has been shown to improve left ventricular function in patients with heart failure, reduce mortality in patients with acute myocardial infarction, and decrease blood pressure in patients with hypertension. Carvedilol has also been studied for its potential use in the treatment of other conditions such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
furan-2-yl-[4-[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c28-21(18-25-10-4-1-5-11-25)19-31-22-8-3-2-7-20(22)17-26-12-14-27(15-13-26)24(29)23-9-6-16-30-23/h2-3,6-9,16,21,28H,1,4-5,10-15,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTLQEMGHXGOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2CN3CCN(CC3)C(=O)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B6025221.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6025222.png)
![2-[4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6025231.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6025244.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-phenoxypropanamide](/img/structure/B6025249.png)
![{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6025256.png)

![2-hydroxy-3,5-dinitrobenzaldehyde {4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6025269.png)
![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]propanamide](/img/structure/B6025284.png)
![1-[2-methoxy-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6025310.png)
![4-bromo-2-{[(3-{[4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino}phenyl)imino]methyl}phenol](/img/structure/B6025318.png)
![N-[2-(diethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6025330.png)
![[(2S)-1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-pyrrolidinyl]methanol](/img/structure/B6025336.png)